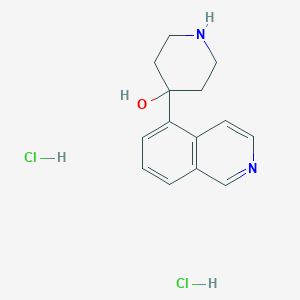
4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride” is a chemical compound with the molecular formula C14H18Cl2N2O. It has a molecular weight of 301.21 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H16N2O.2C2HF3O2/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;23-2(4,5)1(6)7/h1-4,7,10,15,17H,5-6,8-9H2;2(H,6,7) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 301.21 . The compound is stored at room temperature . The boiling point is not specified .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research into novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, closely related to the chemical structure of "4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride", has revealed their synthesis and promising antimicrobial activity against pathogenic strains of bacteria and fungi (R. Zaki et al., 2019).
Antitumor Activity
A series of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, structurally related to "this compound", showed significant cytotoxicity against several tumor cell lines, with some derivatives advancing to phase I clinical trials in cancer patients, highlighting their potential as antitumor agents (W. Houlihan et al., 1995).
Anti-Corrosion Applications
The anti-corrosion efficacy of derivatives similar to "this compound" on mild steel in an acidic medium has been demonstrated, with studies showing high efficiency in inhibiting corrosion, pointing towards applications in material science and engineering (Dhaybia Douche et al., 2020).
Anticonvulsant Potential
Derivatives of 1,2,3,4-tetrahydroisoquinoline, akin to "this compound", have been identified as potent anticonvulsant agents, with specific compounds showing high activity in preclinical models, suggesting potential applications in the treatment of seizures and epilepsy (R. Gitto et al., 2006).
Chemical Synthesis and Reactivity
Studies have also explored the reactivity and applications of isoquinoline and piperidine derivatives in chemical synthesis, demonstrating their versatility in creating a wide range of biologically active compounds and materials, which could be useful in various pharmaceutical and industrial applications (Y. Kamochi & T. Kudo, 1995).
Safety and Hazards
The safety information available indicates that precautions should be taken while handling “4-(Isoquinolin-5-yl)piperidin-4-ol dihydrochloride”. These include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-isoquinolin-5-ylpiperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13;;/h1-4,7,10,15,17H,5-6,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMWPIOQCNCHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-dimethyl-3-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963211.png)
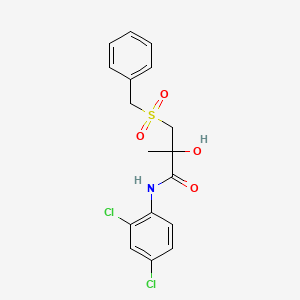
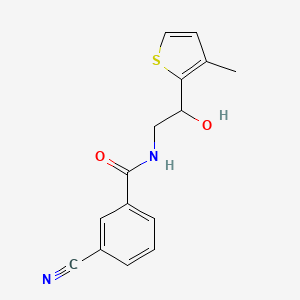

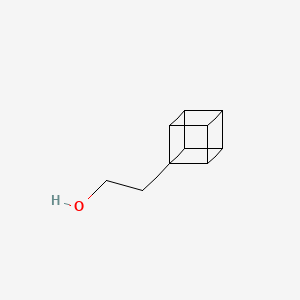
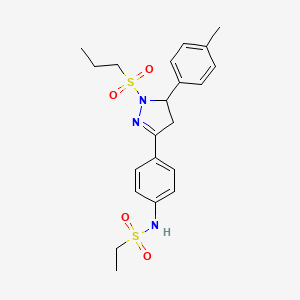

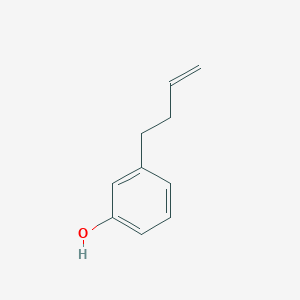
![1-({Cyclopropyl[(3,4-dichlorophenyl)methyl]amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963224.png)
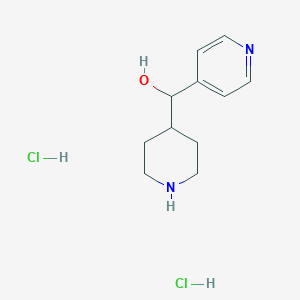
![3-(Prop-2-enoyl)-3,7,15-triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B2963229.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2963233.png)

